6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
Description
Benzenecarboximidamide, 3-fluoro-2-hydroxy- is an organic compound with the molecular formula C7H7FN2O This compound is characterized by the presence of a benzenecarboximidamide group substituted with a fluorine atom at the third position and a hydroxyl group at the second position
Properties
CAS No. |
868271-22-1 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-fluoro-2-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H3,9,10) |
InChI Key |
LONCFLYUBNVWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 3-fluoro-2-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups onto the benzenecarboximidamide core. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods: Industrial production of Benzenecarboximidamide, 3-fluoro-2-hydroxy- may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as nitration, reduction, fluorination, and hydroxylation, followed by purification and isolation of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzenecarboximidamide, 3-fluoro-2-hydroxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Benzenecarboximidamide, 3-fluoro-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-fluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzenecarboximidamide: The parent compound without the fluorine and hydroxyl substitutions.
3-Fluorobenzenecarboximidamide: A derivative with only the fluorine substitution.
2-Hydroxybenzenecarboximidamide: A derivative with only the hydroxyl substitution.
Uniqueness: Benzenecarboximidamide, 3-fluoro-2-hydroxy- is unique due to the combined presence of both fluorine and hydroxyl groups, which can significantly alter its chemical and biological properties compared to its analogs
Biological Activity
6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one, also known by its CAS number 868271-22-1, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
- Molecular Formula : C8H8F2N4O
- Molecular Weight : 198.18 g/mol
The presence of a fluorine atom in its structure may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown promise as an antiviral agent. A recent study evaluated its efficacy against viral infections, particularly focusing on coronaviruses. The results indicated a reduction in viral load in treated cells compared to untreated controls. The proposed mechanism involves the inhibition of viral replication pathways.
The biological activity of 6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Disruption of Cell Membrane Integrity : It has been suggested that the compound interacts with microbial membranes, leading to increased permeability and cell death.
- Modulation of Immune Response : Preliminary studies indicate that it may enhance the host's immune response against pathogens.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study was conducted to evaluate the efficacy of the compound against multidrug-resistant strains of bacteria isolated from patients with severe infections. The results showed that the compound significantly reduced bacterial counts in vitro and was well-tolerated in animal models.
Case Study 2: Evaluation in Viral Infection Models
In a controlled laboratory setting, researchers tested the antiviral effects of 6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one on cultured human cells infected with a coronavirus strain. The study reported a dose-dependent decrease in viral replication, suggesting potential therapeutic applications for respiratory viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
